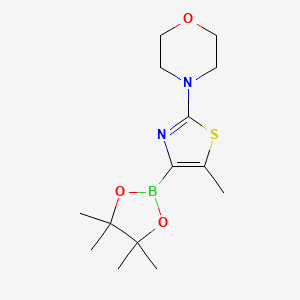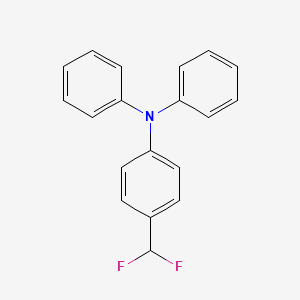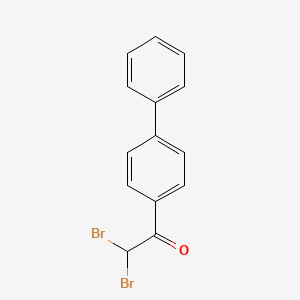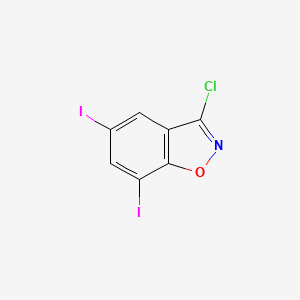
2-(Methylsulfonyl)imidazole-5-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfonyl)imidazole-5-carboxylic Acid is a heterocyclic compound that features an imidazole ring substituted with a methylsulfonyl group at the 2-position and a carboxylic acid group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)imidazole-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable sulfonylating agent, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group . The reaction conditions often require the use of catalysts such as nickel and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfonyl)imidazole-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other substituents.
Substitution: The imidazole ring can undergo substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce a wide range of functional groups onto the imidazole ring .
Applications De Recherche Scientifique
2-(Methylsulfonyl)imidazole-5-carboxylic Acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(Methylsulfonyl)imidazole-5-carboxylic Acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions that modulate the activity of these targets . The specific pathways involved depend on the context in which the compound is used, such as inhibiting an enzyme or activating a receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole-4-carboxylic Acid: Similar structure but lacks the methylsulfonyl group.
2-(Methylthio)imidazole-5-carboxylic Acid: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-(Methylsulfonyl)imidazole-4-carboxylic Acid: Similar structure but with the carboxylic acid group at the 4-position.
Uniqueness
2-(Methylsulfonyl)imidazole-5-carboxylic Acid is unique due to the presence of both the methylsulfonyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields and provides opportunities for further chemical modifications .
Propriétés
Formule moléculaire |
C5H6N2O4S |
|---|---|
Poids moléculaire |
190.18 g/mol |
Nom IUPAC |
2-methylsulfonyl-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C5H6N2O4S/c1-12(10,11)5-6-2-3(7-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9) |
Clé InChI |
ZPACWWMJIYDDEH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC=C(N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)





